巨花桉醇H

概述

描述

Macrocarpal H is a natural compound that can be isolated from the leaves of Eucalyptus globulus . It is a eudesmane sesquiterpenoid, which means it belongs to a class of sesquiterpenes with a specific carbon skeleton . Macrocarpal H has been studied for its various biological activities, including antibacterial and anticariogenic properties .

科学研究应用

Macrocarpal H has several scientific research applications due to its biological activities . In chemistry, it is studied for its potential as an antibacterial and anticariogenic agent . In biology and medicine, Macrocarpal H is investigated for its ability to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics . Additionally, its anticariogenic properties suggest its use in dental care products to prevent tooth decay .

作用机制

Target of Action

Macrocarpal H has been reported to exhibit anti-glucosyltransferase and anti-bacterial activities . Glucosyltransferase is an enzyme that plays a crucial role in the biosynthesis of polysaccharides, glycoproteins, and glycolipids. By inhibiting this enzyme, Macrocarpal H can potentially disrupt the metabolic processes of bacteria, thereby exhibiting its anti-bacterial properties.

Biochemical Pathways

Macrocarpal H is a eudesmane sesquiterpenoid . Sesquiterpenoids are known to originate from two different biosynthetic pathways: the mevalonic acid (MVA) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (DOXP/MEP) pathway localized in the plastids . The disruption of these pathways can affect the synthesis of essential biomolecules in the target organisms, leading to their death.

Result of Action

The result of Macrocarpal H’s action is the disruption of normal cellular functions in the target organisms. This is achieved through the inhibition of glucosyltransferase, disruption of cell membrane integrity, induction of oxidative stress, and DNA fragmentation . These actions can lead to the death of the target organisms, thereby exhibiting its anti-bacterial and potentially anti-fungal properties.

Action Environment

The action of Macrocarpal H can be influenced by various environmental factors. For instance, the strong winds that are typical of its native area can affect the growth conditions of Eucalyptus globulus, the plant from which Macrocarpal H is derived This can potentially influence the concentration and efficacy of Macrocarpal H

生化分析

Biochemical Properties

It is known that Macrocarpal H is a eudesmane sesquiterpenoid . Sesquiterpenoids are known to interact with various enzymes, proteins, and other biomolecules, but the specific interactions of Macrocarpal H have not been reported in the literature.

Cellular Effects

Some related compounds have been found to have antibacterial activity

Temporal Effects in Laboratory Settings

A related compound, Macrocarpal M, has been found to have high levels of antimicrobial activity

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Macrocarpal H involves the isolation from natural sources, primarily the leaves of Eucalyptus globulus . The extraction process typically uses methanol as a solvent, followed by purification using reversed-phase high-performance liquid chromatography . The structure of Macrocarpal H is confirmed through various spectroscopic techniques such as mass spectrometry, nuclear magnetic resonance, and two-dimensional nuclear magnetic resonance .

Industrial Production Methods: The use of high-performance liquid chromatography and other advanced purification techniques ensures the isolation of Macrocarpal H in sufficient quantities for research and potential commercial applications .

化学反应分析

Types of Reactions: Macrocarpal H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving Macrocarpal H include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed: The major products formed from the reactions of Macrocarpal H depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

相似化合物的比较

Similar Compounds: Macrocarpal H is part of a series of macrocarpal compounds, including Macrocarpal A, Macrocarpal B, Macrocarpal C, Macrocarpal E, Macrocarpal I, Macrocarpal J, and Macrocarpal L . These compounds share a similar structural framework but differ in specific functional groups and substructures .

Uniqueness: What sets Macrocarpal H apart from its similar compounds is its unique combination of biological activities, particularly its potent antibacterial and anticariogenic properties . While other macrocarpals also exhibit biological activities, Macrocarpal H’s specific interactions with bacterial enzymes and pathways make it a valuable compound for further research and potential therapeutic applications .

生物活性

Macrocarpal H, a phloroglucinol derivative isolated from the leaves of Eucalyptus globulus, has garnered attention for its diverse biological activities, particularly its antibacterial and cytotoxic properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of Macrocarpal H.

Chemical Structure and Isolation

Macrocarpal H is one of several macrocarpals identified in Eucalyptus globulus. The extraction process typically involves using a 50% ethanol solution, which yields various phloroglucinol-sesquiterpene-coupled compounds. The isolation of Macrocarpal H has been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of Macrocarpal H against oral pathogenic bacteria. The minimum inhibitory concentration (MIC) values for Macrocarpal H against key pathogens are summarized in Table 1.

| Bacteria | MIC (µg/mL) |

|---|---|

| Porphyromonas gingivalis | 0.20 |

| Prevotella intermedia | 1.25 |

| Treponema denticola | 6.25 |

| Actinobacillus actinomycetemcomitans | >6.25 |

| Fusobacterium nucleatum | >6.25 |

Macrocarpal H exhibited the strongest inhibitory effects against P. gingivalis, a major contributor to periodontal disease, while showing less effectiveness against other bacteria such as Fusobacterium nucleatum and Actinobacillus actinomycetemcomitans . The compound's mechanism appears to involve inhibition of bacterial proteinases and interference with bacterial adhesion to host tissues .

Cytotoxic Activity

In addition to its antibacterial properties, Macrocarpal H has been evaluated for its cytotoxic effects on various cancer cell lines. A study assessing the cytotoxicity of macrocarpals against breast carcinoma (MCF-7), laryngeal carcinoma (HEP2), and colonic adenocarcinoma (CaCo) cell lines revealed significant antiproliferative effects.

Table 2 summarizes the IC50 values for Macrocarpal H compared to standard chemotherapeutic agents:

| Compound | MCF-7 IC50 (µg/mL) | HEP2 IC50 (µg/mL) | CaCo IC50 (µg/mL) |

|---|---|---|---|

| Macrocarpal H | 14.8 ± 0.55 | 13.6 ± 0.62 | 11.4 ± 0.45 |

| Doxorubicin | 0.7 ± 0.01 | 0.69 ± 0.01 | 0.8 ± 0.02 |

The results indicate that while Macrocarpal H shows promising cytotoxicity, it is less potent than conventional chemotherapeutics like Doxorubicin .

Case Studies

A notable case study involved the application of eucalyptus leaf extracts containing Macrocarpal H in periodontal therapy. Patients treated with these extracts showed a significant reduction in P. gingivalis levels and improved clinical outcomes in terms of gum health over a six-month period . This suggests potential therapeutic applications in managing periodontal diseases.

属性

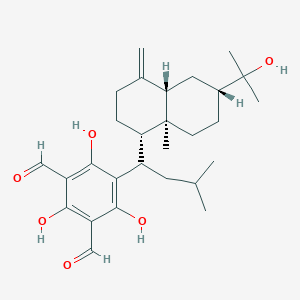

IUPAC Name |

2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAOETHJYYAVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179388-53-5 | |

| Record name | Macrocarpal H | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Macrocarpal H's antibacterial activity?

A1: While the provided research highlights Macrocarpal H's potent antibacterial activity, [, ] the exact mechanism of action is not elaborated upon in these papers. Further research is needed to determine how Macrocarpal H interacts with bacterial targets and the downstream effects leading to bacterial growth inhibition.

Q2: How was the structure of Macrocarpal H elucidated?

A2: The research utilized a combination of Nuclear Overhauser Effect (NOE) experiments and computational chemistry techniques to determine Macrocarpal H's structure. [] NOE experiments provided information about spatial proximity between atoms in the molecule. This information was then used to validate and refine the three-dimensional structure obtained through Monte Carlo (MC) simulations using the MM2 force field in MacroModel/Batchmin software. Further refinement of the structure was achieved using semi-empirical molecular orbital calculations. This approach allowed for the determination of the absolute configuration at the C-9' position of the side chain in Macrocarpal H, which was found to be S*. []

Q3: Does the stereochemistry at the C-9' position influence the activity of Macrocarpal H?

A3: While the research established the absolute configuration at C-9' for Macrocarpals H, I, and J, [] it did not directly investigate the structure-activity relationship regarding this specific stereocenter. Further research comparing the activity of different stereoisomers of Macrocarpal H is needed to determine if the C-9' configuration influences its potency or other characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。